

# 1-(2-Methoxyphenoxy)propan-2-amine: Spectroscopic Characterization Guide

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## Compound of Interest

Compound Name: 1-(2-Methoxyphenoxy)propan-2-amine

CAS No.: 6505-08-4

Cat. No.: B1317675

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## Compound Identity & Physicochemical Profile[1][2] [3][4][5][6][7][8]

Parameter	Data
IUPAC Name	1-(2-Methoxyphenoxy)propan-2-amine
Common Reference	o-Methoxy-Mexiletine Analog; Guaiacol-2-aminopropyl ether
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	181.23 g/mol
Appearance	Light yellow viscous oil (Free Base); White crystalline solid (HCl Salt)
Solubility	Free Base: Soluble in CDCl <sub>3</sub> , MeOH, DCM.[1][2] [3] Salt: Soluble in D <sub>2</sub> O, DMSO-d <sub>6</sub> . [1]

## Synthesis & Analytical Workflow

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule.[1] The most regiospecific synthesis involves the reductive amination of the

corresponding ketone, avoiding the regioisomeric mixtures often seen in epoxide ring-opening routes.[1]

## Analytical Workflow Diagram



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Figure 1: Synthetic pathway and analytical workflow ensuring regioselectivity of the amine group.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[6][7][10][11]

#### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

The proton NMR spectrum is characterized by the distinct ortho-substitution pattern of the guaiacol ring and the chiral center at the amine position.

Protocol: Dissolve ~10 mg of free base oil in 0.6 mL CDCl<sub>3</sub> containing 0.03% TMS.

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.88 – 6.72	Multiplet (m)	4H	Ar-H	Characteristic 1,2-disubstituted benzene ring (Guaiacol moiety).[1]
3.83	ddd	1H	Ar-O-CH <sub>2</sub> -CH	Diastereotopic proton A of the methylene group. [1] Deshielded by ether oxygen.[1]
3.73	Singlet (s)	3H	Ar-OCH <sub>3</sub>	Methoxy group. [1] Sharp singlet, diagnostic for Guaiacol derivatives.[1]
3.64 – 3.53	Multiplet (m)	1H	Ar-O-CH <sub>2</sub> -CH	Diastereotopic proton B of the methylene group. [1]
3.36 – 3.18	Multiplet (m)	1H	CH-NH <sub>2</sub>	Chiral methine proton.[1] Identifying signal for the amine position.[1][4]
2.05	Broad Singlet (br s)	2H	-NH <sub>2</sub>	Exchangeable.[1] Shift varies with concentration and water content.[1]
1.05	Doublet (d, J=6.4 Hz)	3H	-CH <sub>3</sub>	Terminal methyl group.[1][5] Coupled to the

methine proton.

[\[1\]](#)

Expert Insight (Solvent Effects): In DMSO-d<sub>6</sub>, the amine protons often shift downfield (to ~8.0 ppm if HCl salt) and may appear as a broad distinct peak due to hydrogen bonding. The diastereotopic splitting of the O-CH<sub>2</sub> protons becomes more pronounced in polar solvents due to restricted rotation.[\[1\]](#)

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Shift (δ ppm)	Assignment	Type	Notes
149.8	Ar-C-OCH <sub>3</sub>	Quaternary	Deshielded by oxygen (ipso). <a href="#">[1]</a>
148.2	Ar-C-O-CH <sub>2</sub>	Quaternary	Deshielded by ether linkage (ipso). <a href="#">[1]</a>
121.8, 121.0	Ar-CH	Methine	Aromatic ring carbons. <a href="#">[1]</a>
114.5, 112.2	Ar-CH	Methine	Aromatic ring carbons (ortho/para to oxygens are shielded). <a href="#">[1]</a>
75.4	-O-CH <sub>2</sub> -	Methylene	Ether linker carbon. <a href="#">[1]</a>
55.8	-OCH <sub>3</sub>	Methyl	Methoxy carbon. <a href="#">[1]</a>
46.5	-CH-NH <sub>2</sub>	Methine	Carbon bearing the amine.
19.8	-CH <sub>3</sub>	Methyl	Terminal methyl. <a href="#">[1]</a>

## Mass Spectrometry (MS)[\[11\]](#)[\[12\]](#)

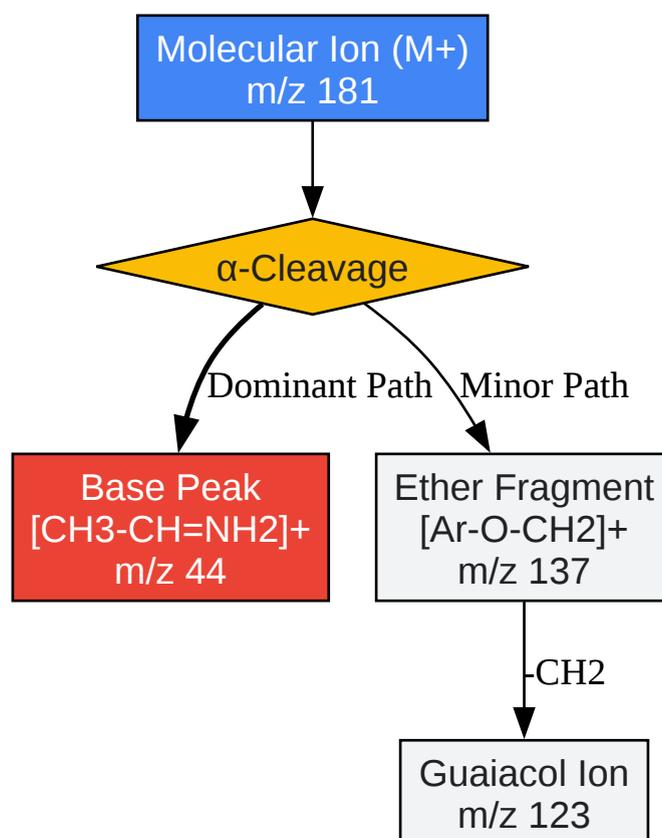
### Fragmentation Logic (EI-MS, 70 eV)

The mass spectrum is dominated by α-cleavage, a predictable mechanism for primary amines. [\[1\]](#) This fragmentation is critical for distinguishing this isomer (2-amine) from the terminal amine isomer (1-amine).[\[1\]](#)

Key Diagnostic Ions:

- m/z 181: Molecular Ion (M<sup>+</sup>).<sup>[1]</sup> usually weak intensity.<sup>[1]</sup>
- m/z 44 (Base Peak): [CH<sub>3</sub>-CH=NH<sub>2</sub>]<sup>+</sup>.<sup>[1]</sup> Formed by α-cleavage of the C-C bond between the ether oxygen and the amine carbon.<sup>[1]</sup>
- m/z 137: [Ar-O-CH<sub>2</sub>]<sup>+</sup>.<sup>[1]</sup> The complementary fragment to the base peak.<sup>[1]</sup>
- m/z 123: [Ar-OCH<sub>3</sub>]<sup>+</sup> (Guaiacol radical cation).<sup>[1]</sup>
- m/z 77: [C<sub>6</sub>H<sub>5</sub>]<sup>+</sup> Phenyl cation.<sup>[1]</sup>

## Fragmentation Pathway Diagram<sup>[1]</sup><sup>[8]</sup>



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Figure 2: Electron Ionization (EI) fragmentation pathway highlighting the diagnostic alpha-cleavage.

## Infrared Spectroscopy (FTIR)[11]

The IR spectrum varies significantly between the free base (oil) and the hydrochloride salt (solid).

### Free Base (Neat Film)

- 3350 - 3280  $\text{cm}^{-1}$ : N-H stretching (Primary amine doublet often visible).[1]
- 2960 - 2840  $\text{cm}^{-1}$ : C-H stretching (Aliphatic and Methoxy).[1]
- 1590, 1500  $\text{cm}^{-1}$ : Aromatic C=C ring stretches.[1]
- 1255  $\text{cm}^{-1}$ : Ar-O-C asymmetric stretch (Strong, characteristic of aryl ethers).[1]
- 1025  $\text{cm}^{-1}$ : R-O-CH<sub>3</sub> symmetric stretch.[1]
- 745  $\text{cm}^{-1}$ : Ortho-disubstituted benzene out-of-plane bending (Diagnostic for 1,2-substitution).

### Hydrochloride Salt (KBr Pellet)

- 2600 - 3200  $\text{cm}^{-1}$ : Broad Ammonium (R-NH<sub>3</sub><sup>+</sup>) band.[1] Obscures C-H stretches.[1][6]
- 1500 - 1600  $\text{cm}^{-1}$ : Aromatic bands remain sharp.[1]
- Absence: The sharp N-H doublet at ~3300  $\text{cm}^{-1}$  disappears.[1]

## References

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- Mass Spectrometry Principles: NIST Chemistry WebBook.[1] Standard Reference Data for Amine Fragmentation.
- General Spectroscopic Data: PubChem Compound Summary for **1-(2-methoxyphenoxy)propan-2-amine**.

- Solvent Effects in NMR: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." [1] Magn.[1][6] Reson. Chem. 2006.[1][7]

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## Sources

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- 2. PubChemLite - 1-(2-methoxyphenoxy)propan-2-amine (C<sub>10</sub>H<sub>15</sub>NO<sub>2</sub>) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
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